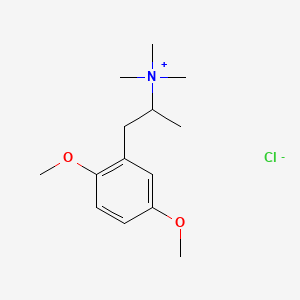
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is an organic compound with the molecular formula C8H16Si. This compound is a derivative of cyclopropane, featuring a trimethylsilyl group and a methylene group attached to the cyclopropane ring. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- typically involves the cyclopropanation of alkenes. One common method is the Rhodium-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can yield hydrocarbons or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
科学研究应用
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. Specific pathways and targets depend on the context of its application, whether in synthesis or biological systems.
相似化合物的比较
Similar Compounds
- Cyclopropane, 1-methyl-2-methylene-3-(trimethylsilyl)-
- Cyclopentane, 1-methyl-3-(2-methylpropyl)-
- Cyclopropane, 1,1-dimethyl-2-methylene-
Uniqueness
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H16Si |
|---|---|
分子量 |
140.30 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-3-methylidenecyclopropyl)silane |
InChI |
InChI=1S/C8H16Si/c1-6-7(2)8(6)9(3,4)5/h7-8H,1H2,2-5H3 |
InChI 键 |
OQXCGZQZZRBRLV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C1=C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


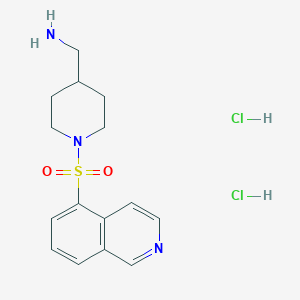
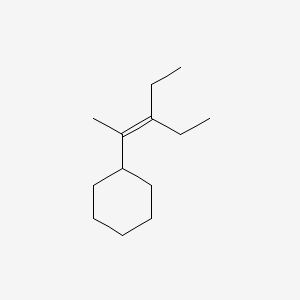

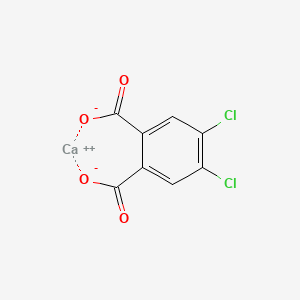
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)


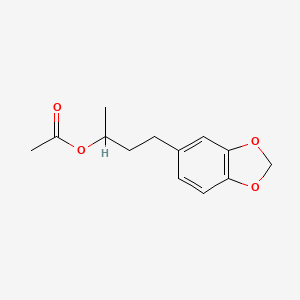
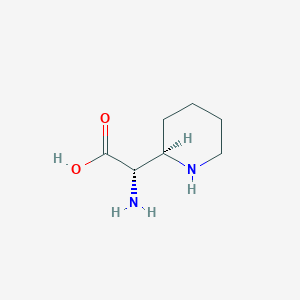
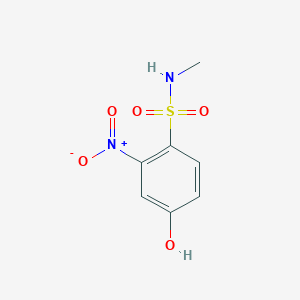
![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
